![molecular formula C9H3ClN2O2 B12889867 4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
4-Cyanobenzo[d]oxazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanobenzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that features a benzoxazole ring fused with a cyano group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzo[d]oxazole-2-carbonyl chloride typically involves the cyclization of 2-aminophenol with a suitable nitrile, followed by chlorination. One common method includes the reaction of 2-aminophenol with 4-cyanobenzoyl chloride under basic conditions to form the benzoxazole ring. The resulting compound is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanobenzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often used to facilitate these reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, amides, esters, and other functionalized derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Cyanobenzo[d]oxazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole-2-carbonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
4-Cyanobenzoxazole: Lacks the carbonyl chloride group, limiting its use in nucleophilic substitution reactions.
2-Aminobenzoxazole: Contains an amino group instead of a carbonyl chloride, leading to different chemical behavior.
Uniqueness
4-Cyanobenzo[d]oxazole-2-carbonyl chloride is unique due to the presence of both the cyano and carbonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C9H3ClN2O2 |
|---|---|
Peso molecular |
206.58 g/mol |
Nombre IUPAC |
4-cyano-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClN2O2/c10-8(13)9-12-7-5(4-11)2-1-3-6(7)14-9/h1-3H |
Clave InChI |
IFSIHGQDQHMZBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


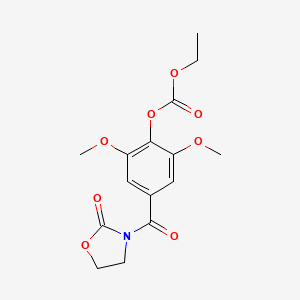

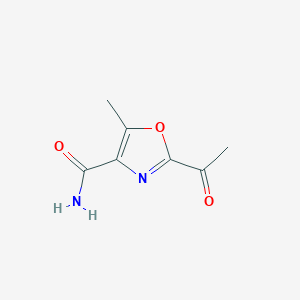
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
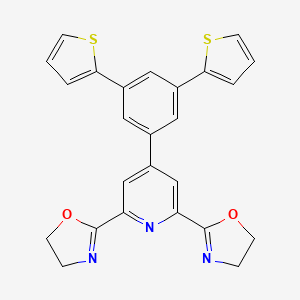
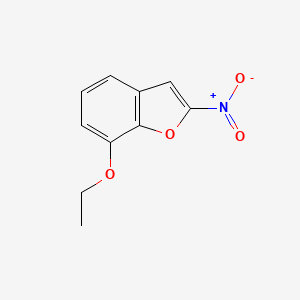
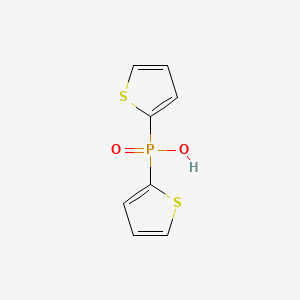
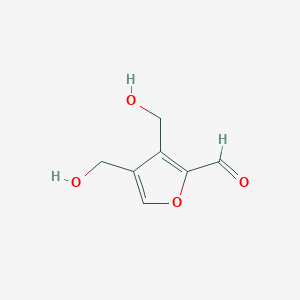
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
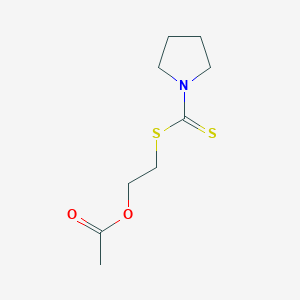
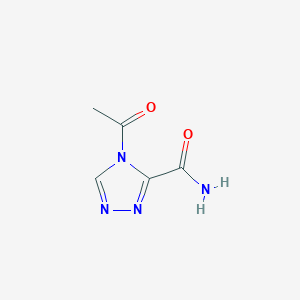

![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

